Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride

Description

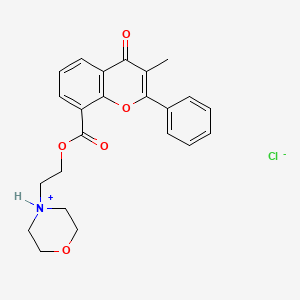

Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride is a synthetic flavone derivative characterized by a 3-methylflavone-8-carboxylic acid core esterified with a 2-(morpholin-4-yl)ethyl group. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Key structural features include:

- Flavone backbone: A 4-oxo-2-phenyl-4H-1-benzopyran system with a methyl group at position 3 and a carboxylate at position 6.

- Morpholinoethyl ester: A 2-(morpholin-4-yl)ethyl group linked via an ester bond, distinguishing it from analogues with piperidinoethyl or hydroxypropyl substituents.

Properties

CAS No. |

3468-02-8 |

|---|---|

Molecular Formula |

C23H24ClNO5 |

Molecular Weight |

429.9 g/mol |

IUPAC Name |

2-morpholin-4-ium-4-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;chloride |

InChI |

InChI=1S/C23H23NO5.ClH/c1-16-20(25)18-8-5-9-19(22(18)29-21(16)17-6-3-2-4-7-17)23(26)28-15-12-24-10-13-27-14-11-24;/h2-9H,10-15H2,1H3;1H |

InChI Key |

OQENDBITKXIGSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride involves the reaction of 3-methylflavone-8-carboxylic acid with morpholinoethyl chloride hydrochloride. The reaction is typically conducted in a suitable solvent such as methanol, ethanol, or other lower aliphatic alcohols. The product is then treated with a hydrochloric acid-alcohol mixture and recrystallized from alcohol to obtain white crystals .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the flavone ring.

Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced flavone derivatives .

Scientific Research Applications

Cardiovascular Therapeutics

Coronary Dilation

Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride is primarily recognized for its ability to induce coronary dilation. This property makes it a candidate for treating conditions such as angina pectoris and other heart-related ailments. The mechanism involves relaxation of vascular smooth muscle, leading to enhanced blood flow and reduced cardiac workload .

Spasmolytic Effects

In addition to its coronary dilation properties, the compound exhibits spasmolytic effects that may be beneficial in treating gastrointestinal disorders. It can help alleviate muscle spasms in the digestive tract, providing symptomatic relief in conditions like irritable bowel syndrome.

Anti-inflammatory Properties

Recent studies have indicated that this compound may possess anti-inflammatory effects. In vivo studies demonstrated significant reductions in inflammation markers in animal models of induced arthritis. This suggests potential applications in treating inflammatory diseases .

Antitumor Activity

Emerging research highlights the compound's potential antitumor activity. In xenograft models, this compound showed significant tumor growth inhibition compared to control groups. Notably, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, indicating a promising avenue for cancer treatment research .

Synthesis and Chemical Properties

The synthesis of this compound involves several key reactions that ensure high yields and purity. The compound is typically synthesized by reacting morpholinoethanol with 3-methylflavone-8-carboxylic acid chloride under controlled conditions .

Mechanism of Action

The mechanism of action of morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride involves its interaction with molecular targets in the body. The compound acts as a coronary vasodilator, increasing blood flow to the heart. This effect is mediated through its interaction with specific receptors and enzymes involved in the regulation of vascular tone .

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

Key Observations :

Receptor Affinity and Structure-Activity Relationships (SAR)

In a study on quinoline derivatives, morpholinoethyl-substituted compounds exhibited lower binding affinity (Ki = 221 nM) compared to n-pentyl analogues (Ki = ~16 nM) . This suggests that the morpholinoethyl group’s bulkiness or polarity may hinder optimal interactions with certain targets.

Comparative SAR Insights :

- Flavoxate: The piperidinoethyl group in flavoxate is associated with calcium channel modulation, contributing to its antispasmodic efficacy .

Biological Activity

Morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride is a derivative of 3-methylflavone-8-carboxylic acid (MFCA), a compound recognized for its diverse biological activities. Understanding the pharmacological properties of this compound can provide insights into its potential therapeutic applications.

This compound is characterized by its unique chemical structure, which includes a morpholinoethyl group attached to the 3-methylflavone backbone. This modification enhances its solubility and bioavailability compared to its parent compound.

Key Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClN1O4 |

| Molar Mass | 335.78 g/mol |

| Melting Point | 233-234 °C |

| Solubility | Slightly soluble in DMSO, methanol |

| pKa | Approximately 2.85 |

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Smooth Muscle Relaxation : Similar to other derivatives of MFCA, this compound demonstrates significant smooth muscle relaxant properties. It has been shown to inhibit contractions induced by various stimuli, suggesting potential use in treating conditions like urinary incontinence and gastrointestinal disorders .

- Calcium Channel Blocking : The compound acts as a calcium blocker, which may contribute to its muscle relaxant effects. This mechanism is crucial for managing conditions associated with excessive muscle contractions .

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .

- Phosphodiesterase (PDE) Inhibition : The compound exhibits notable PDE inhibitory activity, which can enhance intracellular cAMP levels, thereby influencing various physiological processes including smooth muscle relaxation and neurotransmitter release .

In Vivo Studies

In vivo studies have highlighted the efficacy of this compound in animal models:

- Urinary Bladder Function : In rat models, the compound significantly increased bladder volume capacity and reduced micturition pressure, indicating its potential utility in bladder dysfunction therapies .

- Toxicity Profile : Preliminary toxicity assessments have shown that the compound has a favorable safety profile with a high LD50 value, suggesting low acute toxicity compared to other compounds in its class .

Study on Smooth Muscle Relaxation

A study investigated the effects of this compound on isolated rat bladder strips. Results indicated a dose-dependent relaxation of smooth muscle, attributed to calcium channel blockade and PDE inhibition.

Anti-inflammatory Activity Assessment

In another study, the anti-inflammatory effects were evaluated using a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to control groups, supporting its potential application in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.